![molecular formula C17H12N4OS2 B2850004 N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034564-20-8](/img/structure/B2850004.png)
N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several interesting functional groups, including a thiophene ring, a pyridine ring, and a benzothiadiazole group. These groups are common in many pharmaceuticals and materials due to their interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. These rings can have interesting electronic properties, which can affect the reactivity and properties of the compound .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds can undergo a variety of reactions. These can include electrophilic aromatic substitution reactions, nucleophilic substitution reactions, and various redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the heterocyclic rings could influence its polarity, solubility, and stability .Scientific Research Applications
Chemodivergent Synthesis
The compound could be used in chemodivergent synthesis, a method that allows for the selective formation of multiple products from a common precursor .
Anti-fibrotic Activity
The compound has shown promising results in the investigation of anti-fibrotic activity. This could potentially lead to the development of new treatments for fibrotic diseases .
c-Met Inhibitors
The compound has structural features that are characteristic of c-Met inhibitors, which are drugs used in cancer treatment .
Development of New Drugs
The compound could be used in the development of new drugs to overcome Antimicrobial Resistance (AMR) problems .
Antitumor and Cytotoxic Activity
The compound could potentially have antitumor and cytotoxic activity, making it a candidate for cancer treatment .
Mechanism of Action
Target of Action
The compound, also known as N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide, is part of the benzo[c][1,2,5]thiadiazole (BTZ) motif . The BTZ motif has been extensively researched for use in photovoltaics or as fluorescent sensors . .
Mode of Action
Compounds based on the btz motif have been used as potential visible-light organophotocatalysts . By varying the donor groups while keeping the BTZ acceptor group the same, researchers have been able to systematically modify the photocatalyst’s optoelectronic and photophysical properties .
Biochemical Pathways
Compounds based on the btz motif have been used in photocatalytic applications . These photocatalysts were validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .
Result of Action
The btz motif has received appreciable attention as a strongly electron-accepting moiety, primarily for use in photovoltaic applications but also as fluorescent sensors or bioimaging probes for lipid droplets, mitochondria, and plasma membranes .
Action Environment
The rise of photoredox catalysis as a powerful tool for enabling organic transformations has stimulated discussion within the chemical community about methods to perform environmentally sustainable chemistry, including the use of light as a “traceless” reagent .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(2-thiophen-3-ylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4OS2/c22-17(11-3-4-14-15(8-11)21-24-20-14)19-9-12-2-1-6-18-16(12)13-5-7-23-10-13/h1-8,10H,9H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJANUJSHPYVSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CSC=C2)CNC(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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